4-(Bromomethyl)oxetan-2-one
Description
Overview of Four-Membered Oxetane (B1205548) Ring Systems in Organic Synthesis
Four-membered oxetane rings are heterocyclic compounds containing one oxygen atom. beilstein-journals.org Their discovery dates back to the 1870s. beilstein-journals.org For a long time, it was believed that this cyclic ether had a planar structure, but X-ray analysis later revealed a puckered conformation. beilstein-journals.org The bond angles within the ring deviate significantly from the ideal tetrahedral angle, resulting in a substantial ring strain of 25.5 kcal/mol, which is comparable to that of oxiranes. beilstein-journals.org
In organic synthesis, the oxetane motif is increasingly utilized for its dual nature. It can act as a stable component in medicinal chemistry, influencing physicochemical properties, or serve as a reactive intermediate that undergoes ring-opening reactions. acs.org This versatility has spurred extensive research into the synthesis of new oxetane derivatives. acs.org Common synthetic strategies for constructing the oxetane ring include intramolecular cyclizations, [2+2] cycloadditions, ring expansions, and ring contractions. beilstein-journals.orgrsc.org
The incorporation of oxetane rings into molecules can significantly improve properties such as aqueous solubility, metabolic stability, and lipophilicity. researchgate.net Consequently, they are found in several natural products and have become important in drug design. beilstein-journals.orgbeilstein-journals.org
The Oxetanone Moiety: Strain, Reactivity, and Synthetic Utility
The oxetanone moiety, a four-membered ring containing a ketone functional group, is a highly strained and reactive structure. The presence of the carbonyl group further activates the ring, making it susceptible to various chemical transformations. The inherent ring strain, comparable to that of epoxides, drives its reactivity. researchgate.net
Oxetan-3-ones, for example, are valuable substrates in drug discovery and can be synthesized in a single step from propargylic alcohols. nih.gov The reactivity of the oxetanone core allows for a range of synthetic manipulations. These include ring-opening reactions, which can generate reactive intermediates for further synthesis. The oxetane ring can also be maintained while performing reactions on its substituents. acs.org
The synthetic utility of oxetanones is vast. They serve as building blocks for more complex molecules and as intermediates in the total synthesis of natural products. researchgate.net Their unique structural and electronic properties make them attractive for creating diverse molecular architectures.
Rationalizing the Research Focus on Halogenated Oxetan-2-ones, Specifically 4-(Bromomethyl)oxetan-2-one
The introduction of a halogen atom, such as bromine, onto the oxetanone scaffold, as seen in this compound, provides a reactive handle for a multitude of synthetic transformations. The bromomethyl group is an excellent electrophile, readily participating in nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups, significantly expanding the synthetic potential of the oxetanone core.
The pyrolysis of halogenated oxetan-2-ones has been shown to yield allenes through a double elimination process. rsc.org This highlights the unique reactivity imparted by the halogen substituent. The presence of the electronegative halogen can influence the electronic properties of the ring, potentially retarding processes like decarboxylation while enabling other reaction pathways. rsc.org
The compound this compound, with its combination of a strained lactone and a reactive alkyl bromide, represents a versatile building block for organic synthesis. Its structure allows for sequential or tandem reactions, where the lactone can be opened and the bromide displaced to construct complex molecular frameworks. This dual reactivity makes it a subject of interest for chemists aiming to develop efficient and novel synthetic methodologies.
| Property | Value |
| Molecular Formula | C4H5BrO2 |
| InChI | InChI=1S/C4H5BrO2/c5-2-3-1-4(6)7-3/h3H,1-2H2 |
| InChIKey | UEEVWTVEQBJECL-UHFFFAOYSA-N |
| Monoisotopic Mass | 163.9473 Da |
| Source: PubChem uni.lu |
Structure
3D Structure
Properties
IUPAC Name |
4-(bromomethyl)oxetan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO2/c5-2-3-1-4(6)7-3/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEVWTVEQBJECL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC1=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidating the Chemical Reactivity and Reaction Mechanisms of 4 Bromomethyl Oxetan 2 One
Reactivity of the Bromomethyl Group: Nucleophilic Substitution Reactions
The bromomethyl group attached to the oxetan-2-one ring is a primary alkyl halide, making it susceptible to nucleophilic substitution reactions, primarily through an SN2 mechanism. rammohancollege.ac.inchemguide.co.uk In this concerted process, a nucleophile attacks the electrophilic carbon atom bearing the bromine, while the bromide ion simultaneously departs as a leaving group. rammohancollege.ac.in The reactivity of this group is a key feature for introducing diverse functionalities onto the oxetan-2-one scaffold.
Alkylation Reactions for Carbon-Heteroatom Bond Formation
The bromomethyl group readily undergoes substitution with various heteroatom nucleophiles, leading to the formation of new carbon-heteroatom bonds. nih.gov This type of reaction is fundamental for modifying the chemical properties of the molecule. For instance, reaction with amines, thiols, or alkoxides can introduce nitrogen, sulfur, or oxygen-containing moieties, respectively. The general scheme for these reactions involves the attack of the nucleophile on the carbon of the bromomethyl group, displacing the bromide ion.
Table 1: Examples of Carbon-Heteroatom Bond Formation
| Nucleophile | Product Functional Group |
| Amine (R-NH₂) | Secondary Amine |
| Thiol (R-SH) | Thioether |
| Alkoxide (R-O⁻) | Ether |
This table provides illustrative examples of nucleophiles and the resulting functional groups from reactions with the bromomethyl moiety.
Carbon-Carbon Bond Formation Reactions
In addition to forming bonds with heteroatoms, the bromomethyl group can also participate in reactions that create new carbon-carbon bonds. organic-chemistry.org These reactions are crucial for extending the carbon skeleton of the molecule. This can be achieved through reactions with various carbon-based nucleophiles, such as cyanide ions or enolates. For example, the reaction with sodium cyanide would introduce a cyano group, which can be further elaborated. Similarly, reaction with an enolate would lead to the formation of a new β-dicarbonyl compound. These transformations are valuable in the synthesis of more complex molecular architectures. organic-chemistry.orgacs.org
Mechanisms of Oxetanone Ring-Opening Reactions
The four-membered β-lactone ring of 4-(bromomethyl)oxetan-2-one is strained and, therefore, susceptible to ring-opening reactions. nih.govgoogle.com This reactivity is a defining characteristic of β-lactones and provides a pathway to various functionalized carboxylic acid derivatives. clockss.org The ring can be opened under both acidic and nucleophilic conditions, proceeding through different mechanistic pathways.
Acid-Mediated Ring Cleavage Pathways
In the presence of a strong acid, the oxetanone ring can undergo cleavage. chemrxiv.org The reaction is initiated by the protonation of the carbonyl oxygen or the ether oxygen of the lactone. Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile. Alternatively, protonation of the ether oxygen can lead to the cleavage of the alkyl C–O bond. The specific pathway and resulting products can be influenced by the reaction conditions and the nature of the acid used. uq.edu.au
Nucleophile-Induced Ring Scission
The strained β-lactone ring is readily opened by a variety of nucleophiles. nih.govgoogle.com The mode of attack depends on the nature of the nucleophile. "Hard" nucleophiles, such as hydroxide (B78521) or alkoxide ions, tend to attack the electrophilic carbonyl carbon, leading to acyl-oxygen cleavage and the formation of a β-hydroxy acid or ester. stackexchange.com In contrast, "softer" nucleophiles can attack the β-carbon, resulting in alkyl-oxygen cleavage via an SN2-type mechanism. stackexchange.comacs.org This latter pathway is particularly useful for introducing substituents at the β-position of the resulting carboxylic acid.
Table 2: Regioselectivity of Nucleophilic Ring-Opening
| Nucleophile Type | Site of Attack | Bond Cleaved | Product Type |
| Hard (e.g., OH⁻, RO⁻) | Carbonyl Carbon | Acyl C-O | β-Hydroxy Acid/Ester |
| Soft (e.g., R₂CuLi) | β-Carbon | Alkyl C-O | β-Substituted Carboxylic Acid |
This table compares the two primary modes of nucleophilic attack on the β-lactone ring.
Comparison with Oxetane (B1205548) Ring Opening Reactivity
The reactivity of the oxetan-2-one ring can be compared to that of a simple oxetane ring. Oxetanes are also four-membered cyclic ethers and exhibit ring strain, making them more reactive than their five-membered (tetrahydrofuran) or six-membered (tetrahydropyran) analogs. beilstein-journals.orgresearchgate.net However, the presence of the carbonyl group in the oxetan-2-one ring significantly influences its reactivity.
The carbonyl group in the β-lactone introduces an additional electrophilic site and activates the ring towards nucleophilic attack. Consequently, oxetan-2-ones generally undergo ring-opening reactions under milder conditions than oxetanes. chemrxiv.org While oxetanes typically require strong acids or potent nucleophiles for ring-opening, β-lactones can be opened by a wider range of nucleophiles under more varied conditions. acs.orgacs.org The ring-opening of oxetanes proceeds via protonation of the ether oxygen followed by nucleophilic attack, whereas with oxetan-2-ones, the attack can occur at either the carbonyl carbon or the β-carbon, as previously discussed. This dual reactivity makes oxetan-2-ones more versatile synthetic intermediates compared to simple oxetanes.
Intramolecular Rearrangements and Cyclization Phenomena
The reactivity of this compound is significantly influenced by the strained four-membered lactone ring and the presence of a reactive bromomethyl substituent. These features facilitate a variety of intramolecular rearrangements and cyclization reactions, often leading to the formation of more complex bicyclic or heterocyclic systems. The inherent ring strain of the oxetane core provides a thermodynamic driving force for ring-opening reactions, which can be followed by intramolecular cyclization events. beilstein-journals.org
Research into related systems demonstrates that the intramolecular attack of nucleophiles can lead to cyclization. For instance, the treatment of substrates containing both a nucleophilic group and a leaving group on a suitable backbone can result in the formation of new rings. In the context of this compound, the bromide ion serves as an excellent leaving group, susceptible to displacement by an internal nucleophile. While specific studies on the intramolecular cyclization of this compound itself are not extensively detailed, analogous reactions provide a framework for its potential reactivity. For example, ylide-initiated tandem Michael addition-cyclization reactions are powerful methods for constructing cyclic compounds. nih.gov Similarly, phosphines have been used to catalyze intramolecular ylide annulations to build bicyclic ring systems. nih.govacs.org
One notable application of 4-(halomethyl)oxetan-2-ones, including the bromo-derivative, is in [2+2] cycloaddition reactions. These reactions, often catalyzed by chiral catalysts, are used to produce chiral β-lactones which are valuable intermediates in organic synthesis. google.com For example, the reaction of a ketene (B1206846) with an aldehyde in the presence of a suitable catalyst can yield a substituted 4-methyloxetan-2-one. google.com
Furthermore, the bromomethyl group can be transformed to initiate cyclization. The conversion of a bromomethyl group to a nucleophilic species, or the introduction of an external nucleophile that subsequently participates in an intramolecular reaction, can lead to diverse heterocyclic structures. For instance, the reaction of 3-(2-(bromomethyl)phenoxy)acrylates with a base can initiate a tandem ylide Michael addition/elimination/substitution reaction to form chromenes. nih.gov While this is an intermolecular example, it highlights the potential of the bromomethyl group to participate in complex reaction sequences that include cyclization. Researchers have also successfully synthesized bicyclo[n.3.0] ring systems through phosphine-catalyzed intramolecular ylide [3+2] annulations. nih.gov
In a related context, the intramolecular [2+2] photocycloaddition of 4-aminomethyl-2(5H)-furanones has been employed as a key step in synthesizing diazatricyclo[5.3.0.01,5]decanes. This process proceeds via a 1,4-diradical intermediate, leading to the formation of a lactone-containing bicyclic system. acs.org This suggests that photochemical methods could potentially be used to induce intramolecular cyclizations in this compound derivatives.
Dissociation Pathways and Gas-Phase Reaction Dynamics of Oxetanone Analogs
The gas-phase chemistry of oxetanone analogs is dominated by dissociation pathways driven by the relief of ring strain. Studies on unsubstituted and substituted oxetanones, primarily through computational methods, pyrolysis experiments, and mass spectrometry, have elucidated the primary fragmentation routes and their underlying dynamics. researchgate.netacs.orgresearchgate.net
For the parent oxetan-2-one (β-propiolactone), thermal decomposition in the gas phase primarily yields ethylene (B1197577) and carbon dioxide. researchgate.net This decarboxylation is considered a unimolecular process that proceeds through a concerted, albeit highly polar, transition state. researchgate.net Computational studies have explored the potential for a stepwise mechanism involving a zwitterionic intermediate, with the polarity of the solvent influencing the reaction pathway. researchgate.net
In the case of 3-oxetanone (B52913), another close analog, gas-phase dissociation has been investigated in detail. researchgate.netacs.org Historically, the major dissociation pathway was believed to produce ketene (CH₂CO) and formaldehyde (B43269) (HCHO). acs.org However, more recent experimental and computational work has identified an additional, significant channel that forms ethylene oxide and carbon monoxide (CO). researchgate.netacs.org
Ab initio classical chemical dynamics simulations have been crucial in understanding the complex potential energy surface of 3-oxetanone dissociation. These simulations, performed at high energies (e.g., 150-300 kcal/mol), revealed multiple reaction pathways and varying branching ratios. acs.org A key finding was the identification of a new, low-energy dissociation channel involving a ring-opened isomer of ethylene oxide, which was found to be the dominant pathway in the simulations. acs.org The existence of this pathway helps reconcile discrepancies between different experimental observations.
The table below summarizes the key dissociation pathways identified for 3-oxetanone, a representative analog.
| Pathway | Products | Calculated Energy Barrier (kcal/mol) | Significance | Reference |
|---|---|---|---|---|
| Ketene Pathway | Ketene (CH₂CO) + Formaldehyde (HCHO) | 45.2 | Considered a major pathway in earlier studies. | acs.org |
| Ethylene Oxide Pathway | Ethylene Oxide (c-C₂H₄O) + Carbon Monoxide (CO) | 52.8 | Experimentally observed, but has a higher energy barrier. | acs.org |
| Ring-Opened Isomer Pathway | Ring-opened isomer of Ethylene Oxide + Carbon Monoxide (CO) | 38.5 | Identified as the dominant, lowest-energy pathway in dynamics simulations. | acs.org |
Gas-phase acidity and bond dissociation energies (BDEs) have also been measured for various lactones, providing further insight into their reactivity. For β-propiolactone, the α-C-H bond dissociation energy is notably high (99.4 ± 2.3 kcal/mol), reflecting the influence of the strained ring on bond strengths. nih.gov The fragmentation of protonated γ-lactone derivatives in the gas phase, studied via electrospray ionization tandem mass spectrometry (ESI-MS/MS), shows that fragmentation is highly dependent on the nature of substituents. researchgate.net For instance, β-hydroxymethyl-γ-butyrolactone primarily loses a molecule of water. researchgate.net These findings suggest that the dissociation of protonated this compound would likely involve pathways influenced by the bromomethyl group, such as the loss of HBr or the entire CH₂Br group, in competition with ring fragmentation.
Strategic Applications of 4 Bromomethyl Oxetan 2 One in Complex Organic Synthesis
As a Key Building Block for the Construction of Diverse Molecular Architectures
Fundamental compounds that serve as starting materials for the synthesis of more elaborate molecules are known as building blocks. scbt.com These components are crucial in organic and medicinal chemistry, materials science, and chemical biology for creating a vast array of molecular structures. scbt.com The utility of 4-(bromomethyl)oxetan-2-one as a key building block is evident in its application in the synthesis of various complex molecules.
The presence of the reactive bromomethyl group allows for nucleophilic substitution reactions, enabling the attachment of this oxetane-containing fragment to a larger molecular scaffold. sci-hub.se Simultaneously, the oxetan-2-one ring can undergo various transformations, such as ring-opening reactions, to introduce further functionality. This dual reactivity makes it a powerful tool for chemists to construct diverse and complex molecular architectures, from novel organic molecules to natural product analogs. scbt.comrsc.org For instance, the oxetane (B1205548) ring itself is found in some natural products and its incorporation can be crucial for biological activity. acs.org
Synthesis of Spirocyclic Systems Featuring the Oxetan-2-one Moiety
Spirocycles, which contain two rings connected by a single common atom, are increasingly important in medicinal chemistry as they provide access to rigid, three-dimensional structures. acs.orgnih.gov The synthesis of spirocyclic systems that feature the oxetan-2-one moiety is a significant application of this compound and its derivatives.
One strategy involves the use of ring-closing metathesis (RCM) to construct spiro-oxetane compounds. nuph.edu.ua For example, a vinyl oxetanol derived from an oxetanone can undergo O-alkylation with a compound like methyl 2-(bromomethyl)acrylate, followed by an RCM reaction to form a spirocyclic dihydrofuran carboxylate. nuph.edu.ua This approach allows for the creation of spiro-oxetanes fused to other ring systems, such as tetrahydrofuran. nuph.edu.ua
Another approach involves the ring expansion of a transient epoxide in a Corey–Chaikovsky reaction, which can introduce an oxetane ring onto a ketone to form a spirocyclic system. acs.org These methods highlight the versatility of oxetane derivatives in the construction of complex spirocyclic architectures, which are valuable scaffolds in drug discovery. acs.orgnih.gov
Precursor in the Development of Functionalized Organic Compounds
The reactivity of this compound makes it a valuable precursor for a wide range of functionalized organic compounds. researchgate.net The bromomethyl group serves as a handle for introducing various functionalities through nucleophilic substitution. sci-hub.se This allows for the synthesis of molecules with tailored properties for specific applications.
For example, the oxetane ring can be opened under specific conditions to yield highly functionalized acyclic molecules. researchgate.net This strategy is particularly useful for accessing 1,n-oxygenated molecules, which are common substructures in polyketide natural products. researchgate.net Furthermore, the lactone moiety can be manipulated to introduce additional functional groups. The ability to generate a diverse array of functionalized compounds from a single precursor underscores the strategic importance of this compound in synthetic organic chemistry.
Potential in Polymer Chemistry and Materials Science Research
The unique properties of the oxetane ring also make this compound and related compounds attractive for applications in polymer chemistry and materials science. acs.orgresearchgate.net
Role as Monomers or Cross-linking Agents
Oxetanes can undergo ring-opening polymerization to produce polyethers. oup.comresearchgate.net The strain in the four-membered ring facilitates this process, which can be initiated cationically. oup.comresearchgate.net this compound, with its reactive side chain, can be envisioned as a functional monomer. The polymerization of such monomers would lead to polymers with pendant bromomethyl groups, which could be further modified to introduce specific functionalities along the polymer chain.
Additionally, derivatives of this compound can be designed to act as cross-linking agents. Cross-linkers are molecules with two or more reactive ends that can chemically link polymer chains together, leading to the formation of polymer networks. Bis-oxetanes, for example, can be used as comonomers to create insoluble, elastic polyoxetane resins. oup.com
Development of Novel Functional Polymers
The ability to incorporate functional groups into polymers is crucial for designing materials with specific properties. The use of functional monomers like this compound allows for the synthesis of novel functional polymers. nih.gov For example, polymers derived from oxetane monomers containing short perfluorinated side chains have been synthesized to avoid the environmental concerns associated with long-chain perfluorinated compounds. sioc-journal.cn The pendant bromomethyl group on a polymer backbone derived from this compound could be used to attach a variety of functional moieties, leading to polymers with tailored properties for applications in areas such as coatings, adhesives, and resins.
Integration into Chemical Biology Tools
Chemical biology tools are essential for studying biological processes at the molecular level. schumann-lab.comwhiterose.ac.uk The unique structural and reactive properties of oxetanes make them attractive for integration into such tools. acs.orgresearchgate.net The oxetane moiety can be used to influence the physicochemical properties of a molecule, such as its solubility and metabolic stability. acs.org
The reactive bromomethyl group of this compound could be utilized to attach the oxetane-containing scaffold to a probe molecule. This could be used, for example, to create a labeled ligand for studying receptor-ligand interactions or to develop a reactive probe for identifying protein targets. whiterose.ac.uk The ability to introduce the oxetane motif into biologically active molecules or probes highlights the potential of this compound in the development of sophisticated chemical biology tools. acs.orgresearchgate.net
Site-Selective Modification Strategies with Bromomethyl-Oxetane Derivatives
Site-selective modification is a critical challenge in organic synthesis, particularly when working with complex substrates like biomolecules that feature numerous potential reactive sites. rsc.org Bromomethyl-oxetane derivatives, including this compound, offer a versatile platform for such selective transformations due to the predictable reactivity of the bromomethyl group via an SN2 mechanism. acs.orgrammohancollege.ac.in The strategy hinges on employing nucleophiles that preferentially attack the electrophilic carbon of the bromomethyl group over the carbonyl carbon of the lactone.
The primary factor governing this selectivity is the nature of the nucleophile. Soft, polarizable nucleophiles such as thiols, amines, and azides are excellent candidates for reacting selectively at the bromomethyl position, which acts as a soft electrophile. This reaction proceeds via a concerted SN2 pathway, where the nucleophile attacks the carbon atom bearing the bromine, displacing the bromide ion, which is a good leaving group. rammohancollege.ac.in The oxetane ring itself, being relatively stable under neutral or mildly basic conditions, typically remains intact during this process.
Detailed research into related bromomethyl-oxetane systems has demonstrated their utility in achieving high site-selectivity. For instance, in the field of bioconjugation, where modifying a specific amino acid residue on a protein is paramount, oxetane-based reagents have been used to great effect. researchgate.netthermofisher.com A notable strategy involves the use of bis-electrophilic oxetanes to "staple" or re-bridge disulfide bonds within peptides and proteins. Although these studies often use derivatives like 3,3-bis(bromomethyl)oxetane, the underlying principle of selective alkylation of thiol groups is directly applicable. researchgate.netresearchgate.net In this approach, the two thiol groups from cysteine residues in close proximity act as nucleophiles, each displacing a bromide from the reagent to form a stable thioether linkage, effectively cross-linking the protein backbone. researchgate.netresearchgate.net
The table below illustrates the potential site-selective reactions of this compound with various nucleophiles, leading to the formation of new, functionalized oxetane derivatives while preserving the core lactone structure.
Table 1: Examples of Site-Selective S~N~2 Reactions with this compound
| Nucleophile | Reagent Example | Product Structure | Product Class |
|---|---|---|---|
| Thiol | Sodium thiophenate | 4-((Phenylthio)methyl)oxetan-2-one | |
| Amine | Benzylamine | 4-((Benzylamino)methyl)oxetan-2-one | |
| Azide | Sodium azide | 4-(Azidomethyl)oxetan-2-one |
This selective functionalization provides access to a diverse range of oxetane-containing building blocks that can be used in further synthetic steps. The resulting products, such as the azidomethyl derivative, contain handles for subsequent bioorthogonal chemistry, like click reactions.
Conversely, achieving selectivity for the lactone ring typically requires different reaction conditions. Hard nucleophiles, such as hydroxide (B78521) or alkoxides, particularly under forcing conditions, or the use of strong Lewis acids could promote nucleophilic acyl substitution or ring-opening at the carbonyl carbon. This alternative reactivity pathway underscores the importance of careful reagent and condition selection to achieve the desired site-selective modification.
Advanced Computational and Theoretical Investigations of 4 Bromomethyl Oxetan 2 One
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic properties of 4-(bromomethyl)oxetan-2-one. nih.gov These calculations provide a detailed picture of the electron distribution, molecular orbital energies, and electrostatic potential, which are key determinants of the molecule's stability and chemical behavior. researchgate.net
Methods like DFT with the B3LYP functional and basis sets such as 6-31G(d,p) are commonly used to optimize the molecular geometry and calculate various electronic parameters. nih.gov The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap generally implies higher stability and lower chemical reactivity. uq.edu.au
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -7.2 eV | Indicates electron-donating capability |
| LUMO Energy | -0.9 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 6.3 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 3.5 D | Indicates overall molecular polarity |
Elucidation of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms, intermediates, and transition states. For this compound, two primary reaction pathways are of interest: nucleophilic attack leading to ring-opening and nucleophilic substitution at the bromomethyl group.
Theoretical studies can model these pathways to determine their feasibility and predict product distribution. For instance, in the lipase-catalyzed enantioselective alcoholysis of 4-bromomethyl-β-lactone, computational studies can help rationalize the stereoselectivity by modeling the substrate's binding in the enzyme's active site and calculating the energy barriers for the competing reaction pathways. doi.org
DFT calculations can identify the transition state structures and their corresponding activation energies (Ea). acs.org A reaction involving a nucleophile (Nu⁻) could proceed via two main routes:
Ring-Opening: Attack at the electrophilic carbonyl carbon of the β-lactone ring. This is a common reaction for strained lactones.
Substitution: Attack at the carbon of the bromomethyl group, displacing the bromide ion.
Quantum chemical calculations can model the energetics of both pathways, revealing which is kinetically or thermodynamically favored under specific conditions. mdpi.comnih.gov The solvent's effect can also be included in these models using implicit or explicit solvent models to provide a more accurate picture. researchgate.net
| Reaction Pathway | Attacked Center | Calculated Activation Energy (Ea) (kcal/mol) | Predicted Product Type |
|---|---|---|---|
| Ring-Opening Acyl-Oxygen Cleavage | Carbonyl Carbon | 15.2 | 3-Hydroxy-4-bromobutanoate derivative |
| Nucleophilic Substitution (SN2) | Bromomethyl Carbon | 18.5 | 4-(Nucleophilomethyl)oxetan-2-one |
Molecular Dynamics Simulations for Mechanistic Insights
While quantum chemical calculations are excellent for studying static structures and reaction energetics, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. libretexts.org MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, offering a view of conformational changes, solvent effects, and interactions with other molecules, such as enzymes. bnl.gov
For this compound, MD simulations are particularly valuable for understanding its interaction with biological macromolecules. Drawing parallels from studies on other β-lactones, MD simulations can be used to explore the binding mechanism of the molecule within an enzyme's active site. nih.gov These simulations can reveal:
Binding Modes: How the molecule orients itself within the binding pocket.
Dynamic Interactions: The specific hydrogen bonds, and van der Waals interactions that stabilize the molecule-protein complex, and how these interactions fluctuate over time.
Conformational Changes: How the protein or the ligand changes conformation upon binding. nih.gov
Solvent Accessibility: The role of water molecules in mediating or competing with the binding interactions.
By simulating the process of the β-lactone covalently modifying a catalytic residue (e.g., a serine in a lipase), MD can clarify the dynamic profile of the inhibition process, providing a deeper mechanistic understanding than static docking models alone. nih.gov
Theoretical Insights into Conformational Preferences and Ring Strain Effects
The four-membered ring of this compound is inherently strained due to the deviation of its bond angles from ideal values. libretexts.org Computational studies provide detailed insights into the molecule's three-dimensional structure, including its conformational preferences and the quantitative measure of its ring strain. chemistrysteps.com
The oxetan-2-one ring is not planar and typically adopts a puckered conformation to alleviate some of the torsional strain. acs.org Furthermore, the exocyclic bromomethyl group has rotational freedom around the C4-C(H2Br) bond, leading to different possible rotational conformers. Theoretical calculations can determine the relative energies of these conformers, predicting the most stable arrangement of the molecule. nih.gov
Ring strain is a critical factor governing the reactivity of cyclic compounds. For β-lactones, this strain is a combination of angle strain (deviation from ideal sp³ and sp² bond angles) and torsional strain (eclipsing interactions). chemistrysteps.com The total strain energy can be calculated theoretically as the difference in energy between the cyclic molecule and a corresponding strain-free acyclic reference compound. DFT studies on various lactones have shown that β-lactones possess significant ring strain, which is a major driving force for ring-opening reactions. researchgate.net
| Lactone (Ring Size) | Common Name | Approximate Ring Strain (kcal/mol) |
|---|---|---|
| Oxetan-2-one (4-membered) | β-Propiolactone | ~20-25 |
| Oxolan-2-one (5-membered) | γ-Butyrolactone | ~7-10 |
| Oxan-2-one (6-membered) | δ-Valerolactone | ~3-6 |
Future Directions and Emerging Research Avenues for 4 Bromomethyl Oxetan 2 One
Innovation in Green Chemistry Approaches for Synthesis
The synthesis of β-lactones, including 4-(bromomethyl)oxetan-2-one, has traditionally involved methods that may not align with the principles of green chemistry. Future research is poised to develop more sustainable and environmentally benign synthetic routes. Key innovations are anticipated in the following areas:
Electrochemical Synthesis : Recent advancements have demonstrated the use of electrochemistry for the synthesis of β-keto spirolactones using simple electrons as oxidants in green solvents like acetone (B3395972) and water. rsc.org This approach avoids the need for stoichiometric metallic oxidants. rsc.org An electrocatalytic method for producing β-propiolactones from CO2 and dienes at room temperature also highlights a move towards more sustainable pathways. nih.gov Applying similar electrochemical principles to the synthesis of this compound could significantly reduce waste and the use of hazardous reagents.
Biocatalysis : The use of enzymes in synthesis offers high selectivity and mild reaction conditions. Biocatalytic methods, such as the use of lipases for enantioselective acetylation or dehydrogenases for reductions, are well-established for creating chiral intermediates. core.ac.uk The development of engineered enzymes, potentially through directed evolution, could enable a highly selective and efficient biocatalytic route to chiral this compound, minimizing the environmental impact often associated with traditional chemical synthesis. drughunter.comacib.at
Flow Chemistry : Continuous flow processes can improve safety, efficiency, and scalability. An electrochemical approach in a continuous flow setup has been shown to improve the productivity of spirolactone synthesis. rsc.org Integrating green catalysts with flow reactors could lead to a highly efficient and inherently safer process for producing this compound.
| Method | Traditional Approach | Green Chemistry Innovation | Potential Advantage for this compound Synthesis |
| Oxidants/Catalysts | Stoichiometric metallic oxidants, toxic reagents. rsc.orgnih.gov | Electrons (Electrochemistry), Biocatalysts (Enzymes). rsc.orgdrughunter.com | Reduced metal waste, milder conditions, higher selectivity. |
| Solvents | Halogenated organic solvents. | Water, acetone, supercritical fluids, ionic liquids. rsc.orgkahedu.edu.in | Lower environmental impact, improved safety. |
| Energy Source | Conventional thermal heating. | Microwaves, ultrasound, electro-potential. kahedu.edu.in | Enhanced reaction rates, lower energy consumption. |
| Process | Batch processing. | Continuous flow synthesis. rsc.org | Improved scalability, safety, and process control. |
Discovery of Novel Reactivity Patterns and Catalytic Transformations
The dual functionality of this compound opens avenues for discovering new chemical reactions. The strained β-lactone ring is susceptible to ring-opening, while the bromomethyl group is a prime site for nucleophilic substitution.
Catalytic Ring-Opening : While the ring-opening of β-lactones is known, future research will likely focus on developing highly selective catalytic systems. For instance, ring-expansion carbonylation of epoxides to form β-lactones is a well-studied catalytic process. mdpi.comgoogle.com The reverse, the selective catalytic opening of the β-lactone in this compound with various nucleophiles (e.g., carbon, nitrogen, oxygen), could yield a diverse array of functionalized β-hydroxypropionic acid derivatives. Asymmetric catalysis could provide enantiomerically pure products, which are valuable in pharmaceutical synthesis. ethz.ch
Orthogonal Reactivity : A key area of exploration is the selective reaction of one functional group while leaving the other intact. A catalyst could be designed to promote the ring-opening of the lactone without affecting the bromomethyl group, or vice-versa. This orthogonal control would make the compound an exceptionally versatile synthetic intermediate.
Cascade Reactions : The molecule is well-suited for designing cascade reactions where an initial reaction at one site triggers a subsequent transformation at the other. For example, a nucleophile could first displace the bromide and then induce an intramolecular ring-opening of the lactone, leading to complex heterocyclic structures in a single step.
| Functional Group | Potential Reaction Type | Catalyst/Reagent Type | Potential Product Class |
| β-Lactone Ring | Catalytic Ring-Opening | Lewis acids, organocatalysts, enzymes | β-Hydroxy acid esters, amides, etc. |
| Ring-Expansion | Transition metal complexes | Succinic anhydrides, other lactones. mdpi.com | |
| Bromomethyl Group | Nucleophilic Substitution | Amines, alkoxides, thiols, carbanions | Substituted oxetanones (amines, ethers, thioethers). smolecule.com |
| Radical Reactions | Radical initiators | Further functionalized oxetanones. | |
| Bifunctional | Intramolecular Cyclization | Base or metal catalyst after initial substitution | Novel heterocyclic scaffolds. |
| Polymerization | See Section 6.3 | Functional polyesters. |
Development of Advanced Functional Materials
The ability of β-lactones to undergo ring-opening polymerization (ROP) makes this compound a highly promising monomer for creating advanced functional polymers. rsc.org
Functional Polyesters : ROP of this compound would produce a polyester (B1180765) with a pendant bromomethyl group on each repeating unit (poly(this compound)). Such polymers are sought after because the pendant groups can be modified after polymerization. rsc.org This allows for the synthesis of a wide range of functional materials from a single parent polymer. The bromide can be substituted with various functional moieties, such as azides for "click" chemistry, amines for changing solubility, or fluorescent tags for imaging applications.
Biodegradable Materials : Polyesters derived from lactones are often biodegradable, a highly desirable property for applications in medicine and sustainable packaging. mdpi.com The polymers synthesized from this compound could be designed to be both functional and biodegradable.
Copolymers and Block Copolymers : Copolymerizing this compound with other cyclic monomers, like ε-caprolactone or lactide, would allow for the creation of copolymers with tunable properties. mdpi.com This could be used to control the degradation rate, mechanical strength, and hydrophilicity of the resulting materials.
| Polymer Type | Monomer(s) | Key Feature | Potential Application |
| Homopolymer | This compound | Pendant bromomethyl groups for post-modification. | Drug delivery carriers, functional coatings, polymer scaffolds. smolecule.com |
| Random Copolymer | This compound + ε-Caprolactone | Tunable degradation rate and mechanical properties. | Biodegradable plastics, tissue engineering matrices. |
| Block Copolymer | This compound + Poly(ethylene glycol) | Amphiphilic character. | Self-assembling micelles for nano-medicine, hydrogels. |
Expansion of Applications in Synthetic Methodologies
As a bifunctional building block, this compound has the potential to become a valuable tool in the synthesis of complex molecules. researchgate.netacs.org
Synthesis of Complex Heterocycles : The compound can serve as a starting point for the synthesis of more elaborate heterocyclic systems. For example, reaction at the bromomethyl group followed by an intramolecular reaction involving the lactone could be a powerful strategy for building novel scaffolds for medicinal chemistry. acs.org
Introduction of the β-Lactone Motif : The β-lactone is a structural motif found in some natural products and pharmaceuticals. nih.gov this compound could be used to introduce this functionality into larger molecules, where the bromomethyl group serves as a handle for attachment.
Fragment-Based Drug Discovery : In drug discovery, small, functionalized fragments are used to build up larger, more potent drug candidates. The rigid, functionalized core of this compound makes it an interesting fragment for screening and subsequent elaboration into lead compounds.
| Synthetic Strategy | Description | Example Transformation |
| Sequential Functionalization | Stepwise reaction at the two functional sites to build complexity. | 1. SN2 reaction with an amine. 2. Ring opening with a second nucleophile. |
| Divergent Synthesis | Using the common intermediate to create a library of related compounds. | Reacting the bromomethyl group with a variety of nucleophiles to create a diverse set of substituted oxetanones. |
| Tandem/Domino Reactions | A single event initiates a cascade of bond-forming reactions. | Nucleophilic attack on the carbonyl, followed by intramolecular displacement of the bromide by the resulting alkoxide. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
